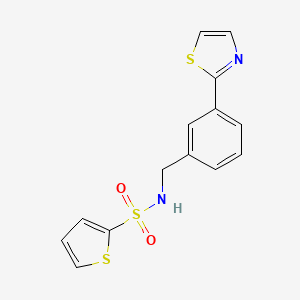

N-(3-(噻唑-2-基)苄基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

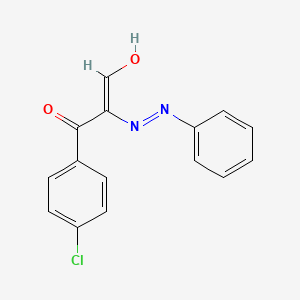

“N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide” is a chemical compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The compound was synthesized and several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex, that is not the simple sum total of its constituent components .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide , have been studied for their potential as antimicrobial agents. They have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Applications

The structural motif of thiazole is present in many compounds with antifungal properties. By modifying the thiazole ring, researchers can create derivatives that target specific fungal pathogens. This is particularly important for treating plant diseases and fungal infections in immunocompromised patients .

Anti-inflammatory Properties

Thiazole derivatives have been identified to possess anti-inflammatory activities. This makes them useful in the research for new anti-inflammatory drugs that could potentially treat conditions like arthritis, asthma, and other inflammatory diseases .

Antitumor and Cytotoxic Effects

Some thiazole compounds have been found to exhibit antitumor and cytotoxic effects. This suggests that N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide could be used in cancer research to develop new chemotherapeutic agents that target cancer cells while minimizing effects on healthy cells .

Neuroprotective Potential

Research has indicated that thiazole derivatives can have neuroprotective effects. This means they could play a role in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from damage .

Antiviral Research

Thiazole compounds have shown promise in antiviral research, with activities against HIV and other viruses. This opens up possibilities for N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide to be used in the creation of new antiviral drugs that could help manage and treat viral infections .

作用机制

The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs . This suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

属性

IUPAC Name |

N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-5-2-7-19-13)16-10-11-3-1-4-12(9-11)14-15-6-8-20-14/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAIQSAQYKUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)

![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2867101.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2867110.png)

![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)